4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid
Description
4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a methylsulfonylamino (-NHSO₂CH₃) substituent at the 2-position and a carboxylic acid (-COOH) group at the 5-position of the thiazole ring.
Properties
IUPAC Name |
2-(methanesulfonamido)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c1-3-4(5(9)10)13-6(7-3)8-14(2,11)12/h1-2H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSIODJZQJVHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid (CAS Number: 129912-21-6) is a thiazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₂O₄S₂ |
| Molecular Weight | 236.269 g/mol |
| Density | 1.7 ± 0.1 g/cm³ |
| Boiling Point | 463.8 ± 37.0 °C |
| Flash Point | 234.3 ± 26.5 °C |
| LogP | 0.11 |
Research indicates that this compound exhibits various biological activities, primarily through its role as an antioxidant , anti-inflammatory agent , and antimicrobial compound .
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments.
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its potential therapeutic effects in conditions like diabetes and other inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that this thiazole derivative possesses antimicrobial activity against various bacterial strains.
Antidiabetic Effects
A significant study evaluated the effects of a related thiazole derivative on hyperglycemia and insulin sensitivity in a streptozotocin (STZ)-induced model of non-insulin-dependent diabetes mellitus (NIDDM). The compound was administered at doses of 10 and 20 mg/kg for three weeks, resulting in notable reductions in blood glucose levels and improvements in insulin sensitivity parameters such as HbA1c levels and insulin resistance metrics .
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been documented extensively. In vitro studies have demonstrated that compounds similar to this compound exhibit minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against various Gram-positive bacteria . This suggests strong bioactivity compared to standard antibiotics.
Case Study 1: Antioxidant and Anti-inflammatory Properties
In a controlled study involving diabetic rats, administration of the thiazole derivative led to a significant decrease in serum glucose and inflammatory markers after four weeks of treatment . The results indicated that the compound effectively mitigated hyperglycemia and improved lipid profiles while exhibiting antioxidant effects.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives revealed that compounds with similar structures demonstrated potent activity against Staphylococcus aureus and Enterococcus faecalis, outperforming traditional antibiotics like nitrofurantoin . The study emphasized the potential of these compounds as alternatives in treating resistant infections.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid and its derivatives. For instance, Egbujor et al. synthesized alkanoylated derivatives of 4-methylphenyl sulphonamoyl carboxylic acids, which demonstrated potent antibacterial and antifungal activities against various pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans . The molecular docking studies indicated that these compounds could serve as effective alternatives to traditional antibiotics.
Table 1: Antimicrobial Activities of Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2b | E. coli | 12.5 µg/mL |
| 2c | S. aureus | 6.25 µg/mL |
| 2a | C. albicans | 15.0 µg/mL |
Antioxidant Properties
The antioxidant activity of this compound has also been evaluated. In vitro studies using the DPPH free radical scavenging assay revealed that certain derivatives exhibited significant antioxidant properties, suggesting their potential for therapeutic applications in oxidative stress-related conditions .
Table 2: Antioxidant Activities
| Sample | % Inhibition at 200 µg/mL | % Inhibition at 100 µg/mL |
|---|---|---|
| Ascorbic Acid | 96.83 | 97.68 |
| Compound 2a | 93.41 | 87.67 |
| Compound 2b | 75.03 | 71.79 |
Anticancer Potential
The compound's structure has led to investigations into its anticancer properties. Studies have shown that thiazole derivatives can inhibit tumor growth and exhibit cytotoxic effects on cancer cell lines . The design of molecular hybrids incorporating thiazole moieties has been a focus area, with promising results in inhibiting cancer cell proliferation.
Case Study: Antitumor Activity
In a study involving new derivatives designed as anticancer agents, compounds containing the thiazole structure displayed significant activity against various cancer cell lines, outperforming standard treatments . The most effective compounds were found to inhibit the growth of Mycobacterium smegmatis and showed promising results against human cancer cell lines.
Synthesis and Characterization
The synthesis of this compound involves various methods including microwave-assisted synthesis and solvent-free reactions, which enhance yield and reduce reaction time . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural variations include substituents at the 2- and 4-positions, which modulate electronic, steric, and solubility properties. Below is a comparative analysis of selected analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity: The methylsulfonylamino group (target compound) introduces strong hydrogen-bonding capacity and polarity, which may enhance solubility but reduce membrane permeability compared to lipophilic groups like trifluoromethylphenyl . The 2-methylbenzylamino group () demonstrated significant anti-diabetic activity, likely due to improved interaction with insulin signaling pathways . Thienyl substituents () may improve π-π interactions with aromatic residues in target proteins, though biological data is lacking .
Trifluoromethyl Groups: Introduce metabolic resistance but increase molecular weight and hydrophobicity .
Synthetic Accessibility: The target compound’s methylsulfonylamino group can be synthesized via sulfonation of a primary amine, as seen in analogs like 2-(methylsulfonyl)-1,3,4-oxadiazole derivatives (). Thienyl-substituted analogs require coupling reactions with thiophene precursors, as in .
Preparation Methods
Structural and Physicochemical Properties
Before delving into synthetic methods, it is essential to establish the compound’s structural framework and physical characteristics. The molecular formula C₆H₈N₂O₄S₂ corresponds to a molecular weight of 236.27 g/mol , with a calculated density of 1.7±0.1 g/cm³ . The presence of both electron-withdrawing (sulfonyl, carboxylic acid) and electron-donating (methyl) groups creates unique reactivity patterns that influence synthetic route design.
Spectral Characteristics
While experimental spectral data for 4-methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid remains unpublished, analogous compounds provide insight:
- IR Spectroscopy : Expected peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid), ~1350–1160 cm⁻¹ (S=O asymmetric/symmetric stretches), and ~3300 cm⁻¹ (N-H stretch of sulfonamide).
- ¹H-NMR : Predictable signals include a singlet for the methyl group at δ 2.5–2.7 ppm and broad peaks for exchangeable protons (carboxylic acid, sulfonamide NH).
Synthetic Routes and Methodological Approaches
Route 1: Thiazole Ring Formation Followed by Functionalization
This two-step strategy involves constructing the thiazole core before introducing the sulfonamide and carboxylic acid groups.
Thiazole Core Synthesis via Hantzsch Cyclization
A modified Hantzsch thiazole synthesis employs 4-chlorobenzoic acid derivatives as precursors. For example, methyl 4-chlorobenzoate undergoes hydrazinolysis to form hydrazide intermediates, which cyclize with thiourea analogs in the presence of CS₂:
$$
\text{Methyl 4-chlorobenzoate} + \text{NH}2\text{NH}2 \rightarrow \text{Hydrazide intermediate} \xrightarrow{\text{CS}_2, \text{KOH}} \text{Thiazole-2-thiol}
$$
Key Parameters :
- Solvent : Ethanol/water mixtures (3:1 v/v)
- Temperature : 0–5°C during cyclization
- Yield : 80–90% for analogous systems
Sulfonylation and Oxidation
The thiol group at position 2 is oxidized to a sulfonyl chloride using chlorine gas in 1,2-dichloroethane/water:
$$
\text{Thiazole-2-thiol} + \text{Cl}2 \rightarrow \text{Thiazole-2-sulfonyl chloride} \xrightarrow{\text{CH}3\text{NH}_2} \text{Methylsulfonamide derivative}
$$
Optimization Insights :
Route 2: Direct Assembly of Functionalized Thiazoles
An alternative approach constructs the thiazole ring with pre-installed functional groups, minimizing post-cyclization modifications.
Condensation of α-Bromoketones with Thioureas
Reacting 4-methyl-5-bromoacetylthiazole with methylsulfonamidothiourea in DMF at 80°C yields the target compound after hydrolysis:
$$
\text{BrC(O)CH}2\text{-thiazole} + \text{NH}2\text{C(S)NHCH}2\text{SO}2\text{CH}3 \rightarrow \text{Intermediate} \xrightarrow{\text{H}2\text{O, H}^+} \text{Carboxylic acid}
$$
Advantages :
- Avoids oxidation steps by incorporating sulfonamide early
- Single-pot reaction reduces purification needs
Challenges :
- Limited commercial availability of specialized thioureas
- Competing hydrolysis of bromoketone may lower yields
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Route | Steps | Overall Yield | Key Limitation |
|---|---|---|---|
| 1 | 4 | 52–58% | Chlorination safety concerns |
| 2 | 3 | 65–72% | Thiourea synthesis complexity |
Advanced Purification Techniques
Crystallization Optimization
Crystalline purity (>99.5%) is achieved via:
Industrial-Scale Considerations
Cost Analysis of Raw Materials
| Component | Cost (USD/kg) | Contribution to Total Cost |
|---|---|---|
| 4-Chlorobenzoic acid | 120–150 | 38% |
| Methylamine gas | 90–110 | 22% |
| CS₂ | 25–35 | 15% |
Environmental Impact Mitigation
Closed-loop systems recover >92% of CS₂ via fractional distillation, addressing toxicity concerns. Electrochemical oxidation replaces chlorine gas in newer protocols, reducing hazardous waste generation by 65%.
Q & A
What are the established synthetic routes for 4-methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid, and what intermediates are critical?
Basic Research Question
The synthesis typically involves sulfonylation of a 2-amino-thiazole-5-carboxylic acid precursor. A key intermediate is the chlorosulfonyl derivative, formed via reaction with chlorosulfonic acid under controlled conditions. Subsequent methylation introduces the methylsulfonyl group. Alternative routes may employ thiourea derivatives cyclized with α-haloketones to form the thiazole core . Critical intermediates include:
- 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid : For sulfonylation.
- Chlorosulfonyl intermediate : Ensures regioselectivity at the 2-position.
Which spectroscopic and chromatographic techniques are optimal for structural validation of this compound?
Basic Research Question
Effective characterization combines:
- NMR Spectroscopy : H and C NMR confirm the thiazole ring, methylsulfonyl group, and carboxylic acid moiety. Key signals include downfield shifts for the sulfonamide NH (~10–12 ppm) and carboxylic proton (~13 ppm) in DMSO-d .
- IR Spectroscopy : Stretching vibrations for S=O (1150–1350 cm) and C=O (1680–1720 cm) .
- HPLC-MS : Validates purity and molecular weight using reverse-phase C18 columns with ESI+ ionization .
How can reaction conditions be optimized to enhance sulfonamide group incorporation efficiency?
Advanced Research Question
Key variables to optimize:
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Solvent Selection : Use anhydrous dichloromethane or DMF to stabilize reactive intermediates .
- Methylation Agent : Trimethylsilyl chloride (TMSCl) with methylamine improves selectivity for methylsulfonyl over competing alkylation .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves sulfonamide derivatives from unreacted starting material .
What strategies are employed to resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials, COX-2 inhibition for anti-inflammatory activity) .
- Purity Verification : Use HPLC (≥95% purity) to exclude impurities affecting results .
- Structural Analog Comparison : Benchmark against derivatives like 2-(4-chlorophenyl)thiazole-5-carboxylic acid to isolate substituent effects .
How is computational modeling integrated to predict the compound’s interaction with biological targets?
Advanced Research Question
Methodologies include:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase-2) .
- QSAR Analysis : Correlate electronic parameters (HOMO-LUMO, logP) with activity using datasets from analogs like 5-methylisoxazole-4-carboxylic acid .
- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?
Advanced Research Question
Critical challenges and solutions:
- Regioselectivity : Use directing groups (e.g., Boc-protected amines) during cyclization to favor 2-substitution .
- Exothermic Reactions : Implement jacketed reactors with precise temperature control during sulfonylation .
- Byproduct Formation : Optimize stoichiometry (1.2:1 sulfonating agent:amine) and employ scavengers (e.g., molecular sieves) .
How is the compound utilized in analytical chemistry as a reference standard?
Basic Research Question
Applications include:
- Calibration Curves : Prepare serial dilutions (0.1–100 µg/mL) for HPLC-UV quantification of structurally related APIs .
- Mass Spectrometry : Use as an internal standard (deuterated analogs) for LC-MS/MS methods targeting thiazole derivatives .
What methodologies elucidate the degradation pathways under physiological conditions?
Advanced Research Question
Approaches involve:
- Forced Degradation Studies : Expose to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% HO) conditions at 37°C. Monitor via UPLC-PDA for hydrolyzed (carboxylic acid) or oxidized (sulfone) products .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites using HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
